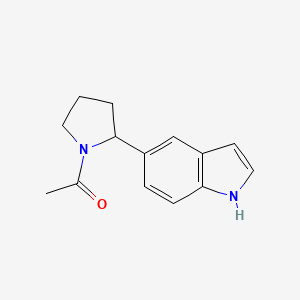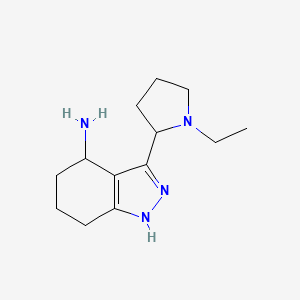
3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a complex organic compound featuring a pyrrolidine ring fused with an indazole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the construction of the pyrrolidine ring followed by the formation of the indazole moiety. One common approach is to start with the cyclization of a suitable precursor to form the pyrrolidine ring, followed by the introduction of the ethyl group at the nitrogen atom. The indazole ring can then be constructed through a series of cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts such as palladium or nickel complexes can facilitate the cyclization reactions, while maintaining stringent control over reaction conditions such as temperature, pressure, and pH to optimize the production process.
化学反应分析
Types of Reactions
3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
科学研究应用
3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: Similar pyrrolidine structure but with a pyridine ring instead of an indazole.
Pyrrolidine-2-one: Contains a pyrrolidine ring with a ketone group.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Uniqueness
3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its fused indazole and pyrrolidine rings, which confer specific structural and electronic properties that may enhance its biological activity and specificity compared to other similar compounds.
属性
分子式 |
C13H22N4 |
|---|---|
分子量 |
234.34 g/mol |
IUPAC 名称 |
3-(1-ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine |
InChI |
InChI=1S/C13H22N4/c1-2-17-8-4-7-11(17)13-12-9(14)5-3-6-10(12)15-16-13/h9,11H,2-8,14H2,1H3,(H,15,16) |
InChI 键 |
KKBBBUBRGOOPKF-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC1C2=NNC3=C2C(CCC3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



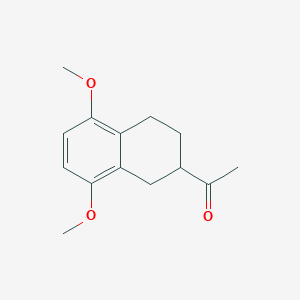
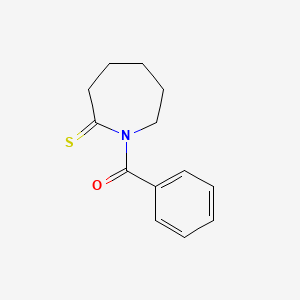
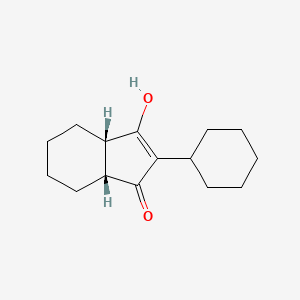
![4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11878155.png)
![1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine](/img/structure/B11878159.png)
![6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11878165.png)

![5-(Bromomethyl)thieno[2,3-b]pyridine](/img/structure/B11878186.png)
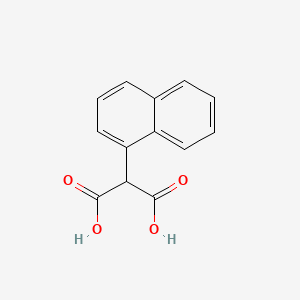
![2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11878195.png)
